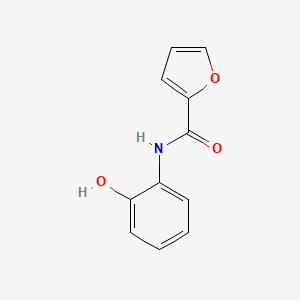

N-(2-hydroxyphenyl)furan-2-carboxamide

Description

N-(2-Hydroxyphenyl)furan-2-carboxamide is a synthetic organic compound featuring a furan-2-carboxamide scaffold linked to a 2-hydroxyphenyl substituent. The hydroxyl group on the phenyl ring confers electron-donating properties and hydrogen-bonding capacity, which influence its chemical reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

N-(2-hydroxyphenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c13-9-5-2-1-4-8(9)12-11(14)10-6-3-7-15-10/h1-7,13H,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJSAZHLFUMQLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354014 | |

| Record name | N-(2-hydroxyphenyl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75748-52-6 | |

| Record name | N-(2-hydroxyphenyl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyphenyl)furan-2-carboxamide typically involves the reaction of 2-furoyl chloride with 2-aminophenol. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for N-(2-hydroxyphenyl)furan-2-carboxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyphenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The carboxamide group can be reduced to form amine derivatives.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(2-hydroxyphenyl)furan-2-carboxamide has been explored for its potential therapeutic properties. It exhibits:

- Anticancer Activity : Studies have shown that the compound can inhibit tumor growth in various cancer models. For instance, in vivo studies demonstrated significant antitumor efficacy against human cancer xenografts, resulting in reduced tumor sizes and improved survival rates compared to control groups.

- Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Biological Studies

The compound's interaction with biological systems has led to investigations into its role as:

- Enzyme Inhibitor : N-(2-hydroxyphenyl)furan-2-carboxamide has been studied for its potential to inhibit specific enzymes, which could be beneficial in drug development targeting metabolic pathways.

- Ligand for Receptor Studies : Its ability to bind to various receptors opens avenues for understanding receptor-ligand interactions and developing new therapeutic agents.

Materials Science

In materials science, N-(2-hydroxyphenyl)furan-2-carboxamide is utilized for:

- Synthesis of Advanced Materials : The compound serves as a building block for creating polymers and coatings with specific properties such as increased conductivity or enhanced mechanical strength.

Antitumor Efficacy in Animal Models

In one notable study, researchers administered N-(2-hydroxyphenyl)furan-2-carboxamide to mice with implanted human cancer cells. The results indicated a significant reduction in tumor size and improved survival rates compared to untreated controls. This study highlights the compound's potential as an anticancer agent and warrants further investigation into its mechanisms of action.

Comparative Analysis with Standard Drugs

Another study compared the efficacy of N-(2-hydroxyphenyl)furan-2-carboxamide with established chemotherapeutic agents such as Combretastatin-A4. The findings revealed that the compound exhibited enhanced selectivity and potency against resistant cancer cell lines, suggesting its potential as a valuable alternative or adjunct in cancer therapy .

Mechanism of Action

The mechanism of action of N-(2-hydroxyphenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of N-(2-hydroxyphenyl)furan-2-carboxamide, emphasizing substituent effects, synthesis yields, and biological activities:

Substituent Effects on Reactivity and Yield

- However, steric hindrance from bulky groups (e.g., bromine in N-(4-bromophenyl)furan-2-carboxamide) may reduce yields, as seen in Suzuki-Miyaura cross-coupling (32–83% yields for bulky boronic acids) .

- Heterocyclic Moieties (e.g., thiadiazole, oxadiazole): These groups introduce hydrogen-bonding and π-π stacking capabilities, critical for enzyme inhibition (e.g., VEGFR-2 IC₅₀ ~7 nM ).

Physicochemical Properties

- Solubility: Polar groups like -CH₂OH (N-[2-(hydroxymethyl)phenyl]furan-2-carboxamide) improve aqueous solubility compared to hydrophobic substituents (e.g., bromine) .

- Coordination Chemistry: The 2-hydroxyphenyl group in the target compound may form stable complexes with transition metals, analogous to azetidinone derivatives .

Biological Activity

N-(2-hydroxyphenyl)furan-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from various studies to provide a comprehensive overview.

Synthesis and Structure

The synthesis of N-(2-hydroxyphenyl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid derivatives with 2-amino phenol. The structure consists of a furan ring linked to a phenolic moiety through an amide bond, which is crucial for its biological activity.

1. Anticancer Activity

N-(2-hydroxyphenyl)furan-2-carboxamide has shown promising anticancer properties across various cancer cell lines. Studies have indicated that compounds with similar structures exhibit significant cytotoxic effects. For instance, derivatives containing furan rings have been reported to inhibit cell proliferation effectively:

- Cytotoxicity : The compound demonstrated IC50 values in the nanomolar range against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .

- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis via mitochondrial pathways. Increased levels of pro-apoptotic proteins (Bax and p53) and decreased levels of anti-apoptotic proteins (Bcl-2) were observed, suggesting a mechanism involving mitochondrial dysfunction leading to cell death .

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| N-(2-hydroxyphenyl)furan-2-carboxamide | MCF-7 | 29 | Apoptosis induction |

| N-(4-hydroxyphenyl)furan-2-carboxamide | HepG2 | 35 | Apoptosis induction |

2. Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Research has indicated that furan derivatives can inhibit the growth of various bacterial strains:

- Antibacterial Effects : Compounds similar to N-(2-hydroxyphenyl)furan-2-carboxamide have shown effectiveness against Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus .

- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Escherichia coli | 230 |

| Staphylococcus aureus | 265 |

Case Studies

Several studies have investigated the biological activity of N-(2-hydroxyphenyl)furan-2-carboxamide and its derivatives:

- Cytotoxic Evaluation : In vitro studies demonstrated that derivatives with electron-donating groups on the phenyl ring increased cytotoxicity against cancer cells, highlighting the importance of substituent effects on biological activity .

- Animal Models : In vivo studies in Wistar rats showed that certain furan derivatives significantly reduced plasma triglycerides and cholesterol levels, indicating potential for lipid-lowering applications alongside anticancer properties .

- Structure-Activity Relationship (SAR) : Research into SAR revealed that modifications to the furan or phenolic rings could enhance both anticancer and antimicrobial activities. For example, para-substituted derivatives exhibited superior activity compared to their ortho or meta counterparts .

Q & A

Q. What are the standard synthetic routes for N-(2-hydroxyphenyl)furan-2-carboxamide and its derivatives?

The compound and its derivatives are synthesized via multi-step methodologies:

- Three-component coupling (3CC) : Primary amines, isocyanides, and 2-hydroxybenzaldehyde derivatives react under oxidative conditions to form intermediates like N-cyclohexyl-3-(phenylamino)-benzo[b]furan-2-carboxamide, followed by oxidation with triplet oxygen .

- High-temperature fusion : Mixing 2-furoyl chloride with aromatic amines (e.g., 2-aminoanthraquinone) at 120°C for 18 hours, followed by reflux in 1,4-dioxane .

- Amidation : Reacting furan-2-carbonyl chloride with nitroaniline derivatives in acetonitrile under reflux .

Q. How are techniques like NMR and FT-IR used to characterize this compound?

- ¹H/¹³C NMR : Identifies aromatic protons (δ 6.5–8.5 ppm), amide NH signals (δ 7.5–10 ppm), and substituent-specific shifts (e.g., hydroxyl groups at δ 5–6 ppm) .

- FT-IR : Confirms carbonyl (C=O, ~1650–1700 cm⁻¹), hydroxyl (O-H, ~3200–3500 cm⁻¹), and aromatic C-H (~3000–3100 cm⁻¹) groups. Sulfur-containing derivatives show C=S absorption (~1250 cm⁻¹) .

- X-ray crystallography : Resolves bond lengths (e.g., C1–C2 in furan: 1.341 Å) and dihedral angles (e.g., 9.71° between phenyl and furan rings) .

Q. What functional groups are critical for its reactivity and bioactivity?

- Hydroxyphenyl moiety : Participates in hydrogen bonding and oxidation reactions (e.g., forming quinones) .

- Furan carboxamide backbone : Enables nucleophilic substitution at the furan ring and coordination with metal ions in catalytic studies .

- Nitro groups : Enhance antibacterial activity via electron-withdrawing effects .

Advanced Research Questions

Q. What mechanistic pathways explain the formation of this compound via multi-component reactions?

The 3CC reaction proceeds through:

Imine formation : Condensation of 2-hydroxybenzaldehyde derivatives with amines.

Nucleophilic attack : Isocyanides react with the imine intermediate to form α-adducts.

Oxidation : Triplet oxygen converts intermediates to stable carboxamides, as observed in N-alkyl-2-(2-hydroxyphenyl)-2-imino-acetamides .

Q. How does crystallography resolve conformational ambiguities in its derivatives?

X-ray data reveal:

- Planar amide conformation : The C4–C5–N1–C6 fragment is nearly planar (deviation <3°), favoring trans configuration .

- Intramolecular interactions : Hydrogen bonds (e.g., N–H⋯O=C, 2.615 Å) stabilize the structure and influence dihedral angles (e.g., 9.71° between aromatic rings) .

Q. How can its antibacterial activity against drug-resistant pathogens be systematically evaluated?

- Synthesis of derivatives : Introduce substituents (e.g., 4-bromophenyl) via Suzuki-Miyaura cross-coupling .

- In vitro assays : Test minimum inhibitory concentration (MIC) against A. baumannii and MRSA using broth microdilution.

- Computational validation : Molecular docking to assess binding affinity with bacterial targets (e.g., penicillin-binding proteins) .

Q. How do computational methods validate its biological activity?

Q. What strategies optimize stability under varying pH and temperature conditions?

- pH stability : Assess degradation via HPLC at pH 2–12; hydroxyl groups may protonate at low pH, reducing solubility .

- Thermal analysis : TGA/DSC reveals decomposition temperatures (>200°C), with furan oxidation above 150°C .

Q. How are in vitro anticancer assays designed for this compound?

- Cell viability assays : Use MTT/WST-1 on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculation .

- Apoptosis markers : Measure caspase-3/7 activation via fluorometric assays .

Q. How are spectral data contradictions resolved across synthetic batches?

- Batch comparison : Analyze ¹H NMR shifts for consistency in aromatic proton environments.

- Crystallographic validation : Cross-check experimental bond lengths/angles with XRD data to identify impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.